molecular formula C8H9NO B1282652 2-Amino-4-methylbenzaldehyde CAS No. 59236-38-3

2-Amino-4-methylbenzaldehyde

Cat. No. B1282652
CAS RN: 59236-38-3
M. Wt: 135.16 g/mol
InChI Key: XCDGQRLFOGCSAT-UHFFFAOYSA-N
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Description

2-Amino-4-methylbenzaldehyde is a chemical compound that has gained considerable attention from researchers all around the world. It is a low-melting yellow solid that is soluble in water .


Synthesis Analysis

The synthesis of 2-Amino-4-methylbenzaldehyde can be achieved through several methods. One approach involves the reaction of anilines under mild conditions in a Me2SO–HCl solvent system to produce substituted 4-aminobenzaldehydes in high yields .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-methylbenzaldehyde has been characterized using various spectroscopic techniques, including IR and ^1H NMR spectroscopy . The InChI code for this compound is 1S/C8H9NO/c1-6-2-3-7 (5-10)8 (9)4-6/h2-5H,9H2,1H3 .


Chemical Reactions Analysis

2-Amino-4-methylbenzaldehyde participates in numerous chemical reactions, including nucleophilic substitution and condensation, enabling the synthesis of diverse organic compounds. Its reactions with hydrazides afford corresponding hydrazones, demonstrating its versatility in organic synthesis.


Physical And Chemical Properties Analysis

2-Amino-4-methylbenzaldehyde is a solid or semi-solid or lump or liquid . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Safety and Hazards

The safety information for 2-Amino-4-methylbenzaldehyde includes a GHS07 pictogram and a warning signal word . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

2-amino-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDGQRLFOGCSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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